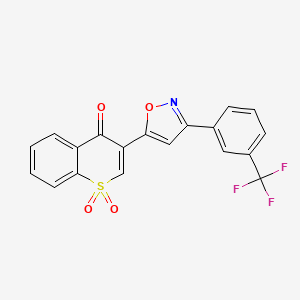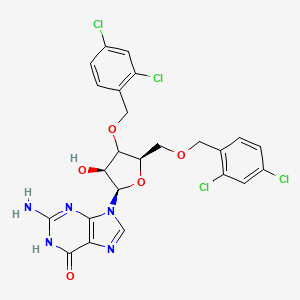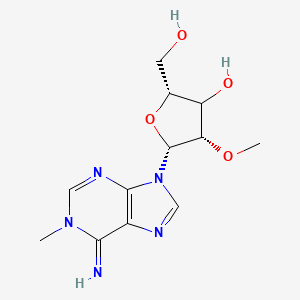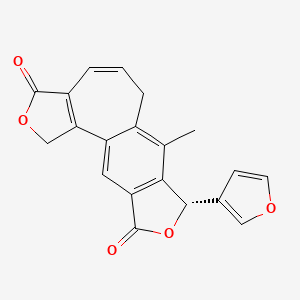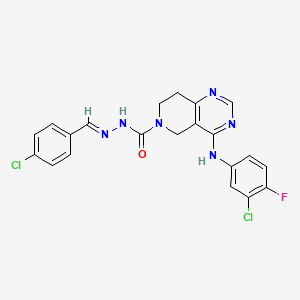
ATX inhibitor 18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATX inhibitor 18 is a potent inhibitor of autotaxin, an enzyme that facilitates the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This compound has shown significant potential in various therapeutic applications, particularly in the treatment of fibrosis and cancer .
Métodos De Preparación
The preparation of ATX inhibitor 18 involves several synthetic routes. One common method includes the use of aromatic heterocyclic compounds, which are synthesized through a series of reactions involving specific reagents and conditions . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
ATX inhibitor 18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
ATX inhibitor 18 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the enzymatic activity of autotaxin. In biology, it is used to investigate the role of lysophosphatidic acid in cell signaling pathways. In medicine, this compound has shown promise in the treatment of fibrosis, cancer, and other diseases associated with abnormal lysophosphatidic acid levels .
Mecanismo De Acción
The mechanism of action of ATX inhibitor 18 involves the inhibition of autotaxin, which prevents the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This inhibition leads to a decrease in lysophosphatidic acid levels, which in turn affects various cellular processes such as proliferation, migration, and cytokine production. The molecular targets and pathways involved include the G protein-coupled receptors LPA1-6 .
Comparación Con Compuestos Similares
ATX inhibitor 18 is unique in its ability to inhibit autotaxin with high potency. Similar compounds include GLPG1690, BBT-877, and BLD-0409, which have also shown promise in clinical trials. this compound stands out due to its specific molecular structure and mechanism of action .
Propiedades
Fórmula molecular |
C21H17Cl2FN6O |
|---|---|
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
4-(3-chloro-4-fluoroanilino)-N-[(E)-(4-chlorophenyl)methylideneamino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H17Cl2FN6O/c22-14-3-1-13(2-4-14)10-27-29-21(31)30-8-7-19-16(11-30)20(26-12-25-19)28-15-5-6-18(24)17(23)9-15/h1-6,9-10,12H,7-8,11H2,(H,29,31)(H,25,26,28)/b27-10+ |
Clave InChI |
ARXKMGRNHJWHRP-YPXUMCKCSA-N |
SMILES isomérico |
C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


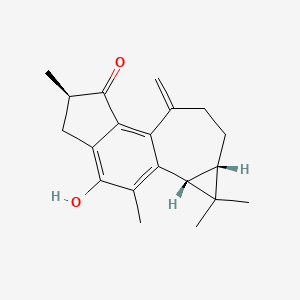
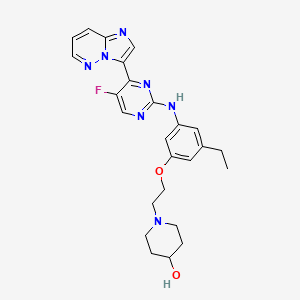




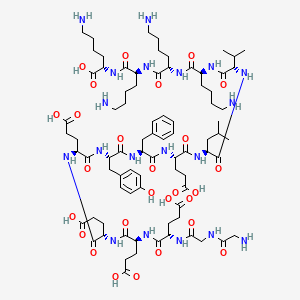
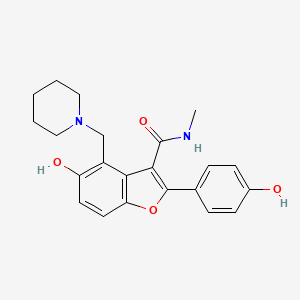

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
